4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(thiophen-2-ylsulfonyl)-1H-pyrazole
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Overview
Description
4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups, including chloro, dimethoxyphenyl, pyrazolyl, and thienyl sulfone, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the dimethoxyphenyl groups: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dimethoxybenzene.
Attachment of the thienyl sulfone group: This can be achieved through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid, followed by coupling with a thienyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE: Lacks the chloro group but has similar structural features.
4-CHLORO-3,5-BIS(PHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE: Lacks the dimethoxy groups but retains the chloro and thienyl sulfone groups.
Uniqueness
The unique combination of functional groups in 4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE makes it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C23H21ClN2O6S2 |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-thiophen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C23H21ClN2O6S2/c1-29-16-9-7-14(12-18(16)31-3)22-21(24)23(15-8-10-17(30-2)19(13-15)32-4)26(25-22)34(27,28)20-6-5-11-33-20/h5-13H,1-4H3 |
InChI Key |
PLTVMCZDRRFBMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2S(=O)(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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